Physicochemical Properties and Synthetic Utility of 2-Chloro-6-methoxy-1,7-naphthyridine: A Comprehensive Technical Guide
Physicochemical Properties and Synthetic Utility of 2-Chloro-6-methoxy-1,7-naphthyridine: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the 1,7-naphthyridine scaffold represents a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and anti-infective agents. Among its critically important derivatives is 2-Chloro-6-methoxy-1,7-naphthyridine (CAS: 27017-57-8)[1]. This compound serves as a highly versatile, orthogonally reactive building block. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, ensuring that researchers can seamlessly integrate this intermediate into complex drug discovery workflows.
Structural Identity and Physicochemical Properties
The utility of 2-Chloro-6-methoxy-1,7-naphthyridine stems directly from its electronic distribution. The naphthyridine core consists of two fused pyridine rings, creating an electron-deficient heteroaromatic system. The strategic placement of a chlorine atom at the C2 position and a methoxy group at the C6 position creates a push-pull electronic dynamic that dictates both its physical state and its reactivity profile.
Quantitative Data Summary
The following table consolidates the core physicochemical properties of the compound, derived from predictive models and empirical chemical databases[2][3]:
| Property | Value | Causality / Structural Rationale |
| Chemical Name | 2-Chloro-6-methoxy-1,7-naphthyridine | IUPAC nomenclature defining the substitution pattern. |
| CAS Registry Number | 27017-57-8 | Unique numerical identifier[1]. |
| Molecular Formula | C9H7ClN2O | Represents the fused bicyclic core with substituents[2]. |
| Molecular Weight | 194.62 g/mol | Low molecular weight, ideal for fragment-based drug design[3]. |
| Boiling Point | 314.5 ± 37.0 °C (Predicted) | High BP is driven by strong intermolecular dipole-dipole interactions between the nitrogen heteroatoms and the polarized C-Cl bond[3]. |
| Density | 1.333 ± 0.06 g/cm³ (Predicted) | The dense packing is a result of the planar heteroaromatic ring system allowing for efficient π-π stacking[3]. |
Core Synthetic Methodology
The foundational synthesis of substituted 1,5- and 1,7-naphthyridines was robustly established by Rapoport, Frydman, and Los in 1971[4][5]. The synthesis of 2-Chloro-6-methoxy-1,7-naphthyridine is a multi-step process that relies on the reductive cyclization of a pyridinepyruvate derivative, followed by aromatization and regioselective chlorination[5].
Synthetic Workflow Diagram
Fig 1: Step-by-step synthetic workflow of 2-Chloro-6-methoxy-1,7-naphthyridine.
Step-by-Step Experimental Protocol: Chlorination via POCl3
The final step—converting 6-methoxy-1,7-naphthyridin-2(1H)-one to the 2-chloro derivative—is critical. The causality behind using Phosphorus Oxychloride (POCl3) lies in its ability to exploit the lactam-lactim tautomerization. POCl3 attacks the lactim hydroxyl group, forming a highly reactive dichlorophosphite intermediate, which is subsequently displaced by a chloride ion in a Vilsmeier-type mechanism[4].
Protocol (Self-Validating System):
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Reagent Preparation: Ensure all glassware is rigorously oven-dried. POCl3 is highly moisture-sensitive; the presence of water will prematurely hydrolyze the reagent into phosphoric and hydrochloric acids, destroying the reaction yield.
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Reaction Setup: Suspend 1.0 equivalent of 6-methoxy-1,7-naphthyridin-2(1H)-one in neat POCl3 (approx. 5–10 equivalents). Causality: Using POCl3 as both the solvent and reactant drives the equilibrium forward and ensures complete conversion.
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Thermal Activation: Heat the mixture to reflux (approx. 105 °C) under an inert argon atmosphere for 2 to 4 hours. Validation: Monitor the reaction via TLC (Thin-Layer Chromatography). The disappearance of the highly polar starting material validates the formation of the less polar chloro-product.
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Concentration: Distill off the excess POCl3 under reduced pressure. Causality: Removing bulk POCl3 prior to aqueous quenching prevents violent exothermic hydrolysis, which can degrade the product and cause safety hazards.
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Quenching & Neutralization: Carefully pour the concentrated residue over crushed ice. Slowly add saturated aqueous NaHCO3 until the pH reaches 7–8. Validation: Maintaining a neutral to slightly basic pH ensures the naphthyridine nitrogens (pKa ~ 3-4) remain unprotonated, keeping the target molecule in its free-base, organic-soluble form.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 2-Chloro-6-methoxy-1,7-naphthyridine.
Chemical Reactivity and Derivatization Profiling
In drug discovery, the value of 2-Chloro-6-methoxy-1,7-naphthyridine lies in its orthogonal reactivity. It is frequently utilized in complex oxidative rearrangements and multi-heteromacrocycle syntheses[6][7].
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C2 Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent N1 nitrogen highly activates this position.
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C6 Position (Methoxy): Acts as a latent hydroxyl group. It can be selectively cleaved using Boron Tribromide (BBr3) to reveal a pyridone/lactam motif, which is crucial for establishing hydrogen-bond donor interactions in kinase active sites.
Fig 2: Logical relationship of site-specific chemical reactivity in the naphthyridine scaffold.
References
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Title: Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. Source: The Journal of Organic Chemistry (ACS Publications), 1971. URL: [Link]
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Title: Unusual oxidative rearrangement of 1,5-diazadecalin. Source: Tetrahedron Letters, 2002. URL: [Link]
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Title: 2-Chloro-6-methoxy-1,7-naphthyridine (27017-57-8) Information. Source: BuyersGuideChem. URL: [Link]
Sources
- 1. 2-CHLORO-6-METHOXY-1,7-NAPHTHYRIDINE CAS#: 27017-57-8 [m.chemicalbook.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. 2-CHLORO-6-METHOXY-1,7-NAPHTHYRIDINE CAS#: 27017-57-8 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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